Arnidiol
Overview
Description
Arnidiol is a cytotoxic triterpene with the molecular formula C₃₀H₅₀O₂. It was first isolated from the bloom of the plant Arnica montana and has also been found in the plant Taraxacum officinale . This compound is known for its potential therapeutic properties, particularly in the field of cancer research due to its cytotoxic effects.
Mechanism of Action
Target of Action
Arnidiol, also known as Ainidiol or Arnidenediol, is a pentacyclic triterpene diol . The primary targets of this compound are the proteins Drp1 and cofilin . These proteins play a key role in the regulation of mitochondrial fission, a process important for maintaining cellular functions, including cellular development, homeostasis, and apoptosis .
Mode of Action
This compound induces mitochondrial fission and apoptosis through the mitochondrial translocation of Drp1 and cofilin . The interaction of Drp1 and cofilin in mitochondria is involved in this compound-induced mitochondrial fission and apoptosis . This compound-mediated apoptosis in cancer cells involves the dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), leading to their mitochondrial translocation .
Biochemical Pathways
This compound affects the biochemical pathway involving the proteins Drp1 and cofilin. The dephosphorylation of these proteins and their subsequent translocation to the mitochondria are key steps in this pathway . This process results in mitochondrial fission and apoptosis, which are crucial for maintaining cellular functions .
Pharmacokinetics
Like other compounds, its absorption, distribution, metabolism, and excretion would significantly impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of mitochondrial fission and apoptosis . This is achieved through the mitochondrial translocation of the proteins Drp1 and cofilin, which are dephosphorylated as a result of this compound’s action . This leads to changes in cellular functions, including development, homeostasis, and apoptosis .
Biochemical Analysis
Biochemical Properties
Arnidiol interacts with various enzymes and proteins in biochemical reactions. It induces mitochondrial fission and apoptosis through mitochondrial translocation of Drp1 and cofilin . The interaction of Drp1 and cofilin in mitochondria is involved in this compound-induced mitochondrial fission and apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound induces mitochondrial fission and apoptosis in human cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Only dephosphorylated Drp1 (Ser637) and cofilin (Ser3) are translocated to the mitochondria . A mechanistic study revealed that ROCK1 activation plays an important role in the this compound-mediated Drp1 and cofilin dephosphorylation and mitochondrial translocation, mitochondrial fission, and apoptosis .
Subcellular Localization
It has been found that this compound induces mitochondrial translocation of Drp1 and cofilin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arnidiol can be synthesized through various organic reactions, although detailed synthetic routes are not extensively documented. The synthesis typically involves the cyclization of squalene or its derivatives, followed by functional group modifications to introduce the hydroxyl groups at specific positions.
Industrial Production Methods: Industrial production of this compound is primarily through extraction from natural sources such as Arnica montana and Taraxacum officinale. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Arnidiol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can be further modified for specific applications .
Scientific Research Applications
Arnidiol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex triterpenes.
Biology: Studied for its role in cell signaling and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent due to its cytotoxic properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Comparison with Similar Compounds
Arnidiol is unique among triterpenes due to its specific hydroxylation pattern and cytotoxic properties. Similar compounds include:
Betulinic Acid: Another triterpene with anti-cancer properties but differs in its hydroxylation pattern.
Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective effects.
Ursolic Acid: Shares structural similarities but has different biological activities.
This compound stands out due to its potent cytotoxic effects and specific applications in cancer research, making it a valuable compound for further study and development.
Properties
IUPAC Name |
(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20-,21+,22-,23+,24+,25-,27+,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPDFSGGBHSXSV-IMLFCHQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CCC1=C)C)O)C)C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CCC1=C)C)O)C)C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986880 | |
Record name | Arnidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50986880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6750-30-7 | |
Record name | Arnidiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6750-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arnidiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arnidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50986880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARNIDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B94L6R1Z6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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